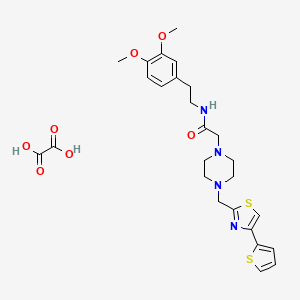

N-(3,4-dimethoxyphenethyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Description

This compound features a multifunctional structure:

- 3,4-Dimethoxyphenethyl group: A lipophilic aromatic moiety that may enhance blood-brain barrier penetration and receptor binding, analogous to neurotransmitters like dopamine .

- Piperazine-acetamide linker: Piperazine improves solubility and pharmacokinetics when formulated as an oxalate salt, a common strategy to enhance bioavailability .

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O3S2.C2H2O4/c1-30-20-6-5-18(14-21(20)31-2)7-8-25-23(29)15-27-9-11-28(12-10-27)16-24-26-19(17-33-24)22-4-3-13-32-22;3-1(4)2(5)6/h3-6,13-14,17H,7-12,15-16H2,1-2H3,(H,25,29);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHYQYJWFJPVCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4)OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate, identified by its CAS number 1351589-32-6, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 576.7 g/mol. The structure features a complex arrangement that includes a dimethoxyphenethyl group and a thiophen-thiazole moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Studies indicate that compounds with similar structural motifs can induce apoptosis in cancer cells. The presence of the thiazole and piperazine groups may facilitate interactions with cellular pathways involved in programmed cell death .

- Inhibition of Tumor Growth : In vivo studies have shown that related compounds exhibit significant tumor growth inhibition in xenograft models. For instance, lead compounds in the same family have demonstrated efficacy against melanoma and pancreatic cancer by promoting autophagy alongside apoptosis .

- Target Interaction : The compound likely interacts with specific receptors or enzymes, modulating their activity. This could involve binding to targets involved in cancer progression or neurodegenerative diseases .

Anticancer Activity

A comparative analysis of similar compounds reveals promising anticancer properties:

| Compound Name | IC50 (μM) | Cancer Type | Mechanism |

|---|---|---|---|

| Lead Compound 6b | 6.2 | Colon Carcinoma (HCT-116) | Apoptosis & Autophagy |

| Related Thiazole Derivative | 27.3 | Breast Cancer (T47D) | Cell Cycle Arrest |

| N-(3,4-dimethoxyphenethyl)-2-(4-methylpiperazinyl)acetamide | 43.4 | Breast Cancer (T47D) | Apoptosis Induction |

This table illustrates the effectiveness of related compounds in inhibiting cancer cell proliferation, suggesting that this compound may exhibit similar or enhanced activity.

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that derivatives of this compound possess high potency against various cancer cell lines, including those resistant to conventional therapies. For example, the compound was tested against chronic myeloid leukemia (CML) cells and showed significant cytotoxicity .

- Pharmacokinetic Properties : Preliminary pharmacokinetic assessments indicate favorable absorption and distribution characteristics, essential for therapeutic efficacy. The compound's structural features suggest it may cross the blood-brain barrier, making it a candidate for neurological applications as well .

- Toxicology Profile : Toxicological evaluations are critical for understanding the safety profile of new compounds. Early studies suggest that this compound has a manageable toxicity profile compared to existing chemotherapeutics .

Scientific Research Applications

Medicinal Chemistry

The compound is structurally related to piperazine derivatives, which are known for their diverse biological activities. Piperazine compounds have been studied extensively for their roles in treating neurological disorders, anxiety, and depression due to their ability to influence neurotransmitter systems, particularly serotonin and dopamine pathways .

Antidepressant Activity

Research indicates that piperazine derivatives can exhibit antidepressant-like effects. For instance, studies have demonstrated that certain piperazine compounds can inhibit the reuptake of serotonin and norepinephrine, leading to increased availability of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of many conventional antidepressants .

Antipsychotic Properties

N-(3,4-dimethoxyphenethyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate may also possess antipsychotic properties. The structural similarity to known antipsychotic agents suggests potential efficacy in managing conditions such as schizophrenia or bipolar disorder. Further studies are required to elucidate its specific receptor binding profiles and efficacy in clinical settings.

Neuropharmacology

The compound's interactions with various neurotransmitter receptors make it a candidate for neuropharmacological research. Its ability to modulate dopaminergic and serotonergic systems could lead to novel treatments for mood disorders and cognitive dysfunctions.

Case Studies and Research Findings

A number of studies have highlighted the potential applications of this compound:

Chemical Reactions Analysis

Alkylation of Piperazine

-

Mechanism : Piperazine reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form quaternary ammonium salts.

-

Reagents : Piperazine, alkyl halide, base (e.g., K₂CO₃).

-

Conditions : Reflux in polar aprotic solvents (e.g., DMF).

-

Application : Formation of the thiazole-thiophene-piperazine subunit.

Acylation of Piperazine

-

Mechanism : Reaction with acyl chlorides (e.g., acetic acid chloride) to form amides.

-

Reagents : Piperazine, acyl chloride, base (e.g., pyridine).

-

Conditions : Stirring at room temperature.

-

Application : Integration of the acetamide group (e.g., phenethyl acetamide).

Formation of the Thiazole-Thiophene Moiety

The thiazole-thiophene subunit involves heterocyclic ring formation and cross-coupling.

Thiophene Substitution

-

Mechanism : Cross-coupling (e.g., Suzuki or Heck) to attach thiophene to the thiazole.

-

Reagents : Thiophene boronic acid, palladium catalyst, base.

-

Conditions : Microwave irradiation or reflux in DMF.

Amide Bond Formation

The acetamide group (N-(3,4-dimethoxyphenethyl)) forms via coupling reactions.

Coupling of Phenethylamine and Acetic Acid

-

Mechanism : Activation of the carboxylic acid (e.g., with HATU) followed by amide bond formation.

-

Reagents : Phenethylamine, acetic acid derivative, coupling agent (e.g., HATU), base (e.g., DIPEA).

-

Conditions : Stirring at room temperature.

-

Example : PubChem CID 24247338 involves a similar acetamide formation .

Oxalate Salt Formation

The oxalate counterion enhances solubility and stability.

Ion Exchange Reaction

-

Mechanism : Protonation of the amine group followed by reaction with oxalic acid.

-

Reagents : Amine compound, oxalic acid, ethanol.

-

Conditions : Stirring at room temperature.

-

Example : Sigma-Aldrich SYV00006 describes analogous salt formation .

Key Reaction Pathways Comparison

Research Findings

-

Kinetic and Mechanistic Insights :

-

Optimization Studies :

-

Safety Considerations :

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with key structural analogs from the literature:

Key Differentiators

- Thiophene vs. Halogenated Aryl Groups : The target’s thiophene ring may improve metabolic stability compared to bromophenyl (9c) or fluorophenyl (9b) groups, which are prone to oxidative dehalogenation .

- Oxalate Salt vs. Free Base : Piperazine derivatives like 29c and 29d are free bases, whereas the target’s oxalate salt enhances aqueous solubility, facilitating oral administration .

- 3,4-Dimethoxyphenethyl vs. Benzooxazinone: The dimethoxyphenethyl group likely confers greater CNS activity than the benzooxazinone in 29c, which may favor peripheral targets .

Research Findings and Hypotheses

- Target vs. Quinazolinone Derivatives (Compound 5): Compound 5’s thioxothiazolidinone and quinazolinone moieties are associated with kinase inhibition .

- Target vs. Triazole-Thiazole Hybrids (9a-e) : Compounds 9a-e exhibit antimicrobial activity due to triazole-thiazole synergy . The target’s piperazine and dimethoxyphenethyl groups may redirect activity toward neuromodulation.

- Target vs. Oxadiazole-Quinoxaline Hybrids (10g): The oxadiazole in 10g is electron-deficient, limiting membrane permeability.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Amide bond formation between the phenethylamine moiety and the thiazole-piperazine-acetamide core using carbodiimide coupling agents (e.g., EDCI/HOBt) .

- Piperazine functionalization : Alkylation of the piperazine ring with a thiophene-substituted thiazole group under basic conditions (e.g., K₂CO₃ in DMF) .

- Oxalate salt formation : Acid-base reaction with oxalic acid to improve solubility and stability . Characterization : Intermediates are verified via / NMR (e.g., δ 2.8–3.5 ppm for piperazine protons), FTIR (amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (e.g., molecular ion peak matching calculated MW) .

Q. What analytical methods are recommended for assessing purity and structural integrity?

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to quantify purity (>95% required for pharmacological studies) .

- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

- Thermogravimetric analysis (TGA) : Confirm oxalate salt stability by monitoring decomposition temperatures .

Q. What safety protocols should be followed when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Spill management : Neutralize acidic oxalate residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the final coupling step?

- Design of Experiments (DoE) : Screen variables like solvent polarity (DMF vs. THF), temperature (25–60°C), and catalyst loading (EDCI vs. DCC) to maximize yield .

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., amide bond formation) .

- Byproduct analysis : Use LC-MS to detect side products (e.g., unreacted thiazole intermediates) and adjust stoichiometry .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- 2D NMR techniques : Employ - HSQC or NOESY to assign ambiguous peaks (e.g., overlapping piperazine and thiophene signals) .

- X-ray crystallography : Resolve absolute configuration if stereochemical ambiguity exists in the thiazole-piperazine core .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for proposed conformers .

Q. What strategies are effective in designing biological activity assays for this compound?

- Target identification : Prioritize kinases or GPCRs based on structural analogs (e.g., thiazole-containing inhibitors in ) .

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., ATPase activity for kinase targets) .

- Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to screen for antiproliferative effects .

Q. How can stability issues (e.g., oxalate salt decomposition) be addressed during storage?

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Lyophilization : Improve long-term stability by converting the oxalate salt to a lyophilized powder under inert atmosphere .

- Excipient screening : Test stabilizers (e.g., mannitol or trehalose) in formulation buffers to prevent hydrolysis .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental logP values?

- Experimental validation : Measure logP via shake-flask method (octanol/water partitioning) and compare with software predictions (e.g., ChemAxon) .

- Fragment analysis : Deconstruct the molecule into substructures (e.g., thiophene, piperazine) to identify contributors to hydrophilicity/hydrophobicity .

Q. What methods confirm the absence of residual solvents in the final product?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.